Cyclohexyl 4-fluorophenyl ketone

Description

Contextualization within Organofluorine Ketone Chemistry

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, is a rapidly expanding field, largely due to the unique properties that fluorine atoms impart to organic molecules. nih.govjst.go.jp The carbon-fluorine bond is the strongest single bond in organic chemistry, which lends high thermal and metabolic stability to fluorinated compounds. jst.go.jpnih.gov

In the context of ketones, the introduction of a fluorine atom, particularly on an aromatic ring, has profound electronic effects. The high electronegativity of fluorine acts as a powerful electron-withdrawing group through the inductive effect. This effect increases the electrophilicity of the carbonyl carbon in Cyclohexyl 4-fluorophenyl ketone, making it more susceptible to attack by nucleophiles compared to its non-fluorinated analog, cyclohexyl phenyl ketone. This enhanced reactivity is a cornerstone of its utility in synthesis. nih.gov Furthermore, fluorinated ketones are recognized as versatile intermediates for producing a wide array of fluorine-containing molecules. researchgate.net

Significance as a Versatile Synthetic Intermediate

The heightened reactivity of the carbonyl group in this compound makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of new pharmaceutical agents and specialty materials. acs.org

One key application is in the synthesis of amine derivatives. For instance, this compound can be formed through the oxidation of its corresponding amine, cyclohexyl(4-fluorophenyl)methanamine, using oxidizing agents like potassium permanganate. Conversely, the ketone serves as a precursor for synthesizing such amines and their derivatives through processes like reductive amination. These amine compounds are studied for their potential biological activities.

The fluorinated phenyl ring also offers a site for further chemical modification, allowing for the construction of elaborate molecular architectures. For example, similar fluorinated benzophenones are used as precursors for high-performance polymers like PEEK (polyetherether ketone), highlighting the industrial relevance of this class of compounds. wikipedia.org

Overview of the Current Research Landscape and Associated Academic Challenges

The current research involving organofluorine compounds like this compound is vibrant, driven by the continued demand for novel pharmaceuticals and advanced materials. cas.cnacs.org A significant portion of research focuses on developing new, efficient, and selective methods for fluorination and for utilizing fluorinated building blocks. chinesechemsoc.orgspringernature.com

However, the field is not without its challenges. A primary academic and industrial challenge is the synthesis of organofluorine compounds themselves. acs.orgacs.org The source of fluorine for nearly all syntheses is hydrogen fluoride (HF), which is derived from the mineral fluorspar (CaF2). cas.cn The supply chain for these raw materials can be unstable, and many traditional fluorination methods lack practicality for complex molecules or have poor green chemistry metrics. acs.org

Another challenge lies in the selective activation and transformation of carbon-fluorine bonds. nih.gov While the strength of the C-F bond is an advantage for the stability of the final product, it presents a hurdle when selective modification is required. Researchers are actively exploring new catalytic systems and reagents to achieve milder and more selective C-F bond manipulations. nih.gov For α-fluoroketones, for instance, biocatalytic approaches using enzymes like transaminases are being investigated for hydrodefluorination under mild, aqueous conditions. researchgate.net These efforts aim to make the synthesis and derivatization of compounds like this compound more efficient, cost-effective, and environmentally responsible. cas.cn

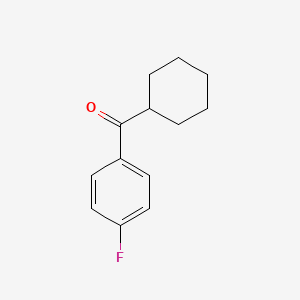

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAMRMWTBRLMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565207 | |

| Record name | Cyclohexyl(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85014-02-4 | |

| Record name | Cyclohexyl(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclohexyl(4-fluorophenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclohexyl 4 Fluorophenyl Ketone

Established Synthetic Routes: Critical Analysis and Mechanistic Insights

Traditional methods for the synthesis of Cyclohexyl 4-fluorophenyl ketone have relied on classical organic reactions. These routes, while foundational, often present challenges in terms of efficiency, selectivity, and environmental impact.

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. In the context of synthesizing this compound, this involves the reaction of fluorobenzene (B45895) with cyclohexanecarbonyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The mechanism begins with the activation of the acyl chloride by the Lewis acid catalyst to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para-directing group, leading to a mixture of isomers. However, the para-substituted product, this compound, is generally favored due to steric hindrance at the ortho position. A final deprotonation step restores the aromaticity of the ring and regenerates the catalyst.

A significant drawback of using traditional catalysts like AlCl₃ is the large amount required (often more than stoichiometric amounts) and the generation of substantial acidic waste during workup. google.com Moreover, Friedel-Crafts reactions can be challenging with deactivated substrates. google.com Research has focused on developing more sustainable and reusable catalysts. Solid acid catalysts, including rare earth triflates like lanthanide trifluoromethanesulfonates [Ln(OTf)₃], have shown promise. researchgate.net For instance, a solvent-free Friedel-Crafts acylation of fluorobenzene with benzoyl chloride has been effectively catalyzed by a composite of trifluoromethanesulfonic acid (TfOH) and rare earth triflates, demonstrating a synergistic effect that improves catalytic performance. researchgate.net

Table 1: Catalysts in Friedel-Crafts Acylation of Fluorobenzene

| Catalyst System | Substrates | Key Findings | Reference |

|---|---|---|---|

| Trifluoromethanesulfonic acid (TfOH) and Rare Earth Triflate (Re(OTf)₃) | Fluorobenzene and Benzoyl Chloride | A synergistic effect between TfOH and Re(OTf)₃ was observed. La(OTf)₃ showed the best catalytic performance and could be reused. | researchgate.net |

| Hafnium (IV) triflate | Fluorobenzene and Carboxylic Acid Chlorides | Successfully catalyzed the acylation of unactivated benzenes like fluorobenzene with both aromatic and aliphatic acyl chlorides. | researchgate.net |

| Bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃) | Activated and Deactivated Benzenes (e.g., Fluorobenzene) | A catalytic amount of Bi(OTf)₃ effectively promoted the reaction, yielding products in high yields. | researchgate.net |

Grignard reactions offer a powerful alternative for constructing the carbon-carbon bond in this compound. sigmaaldrich.com This approach can be designed in two primary ways:

Route A: Reaction of cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide or chloride) with a 4-fluorobenzoyl derivative, such as 4-fluorobenzoyl chloride or 4-fluorobenzonitrile.

Route B: Reaction of 4-fluorophenylmagnesium halide with a cyclohexanecarbonyl derivative, like cyclohexanecarbonyl chloride.

In both routes, the highly nucleophilic Grignard reagent attacks the electrophilic carbonyl or nitrile carbon. The reaction with an acyl chloride typically proceeds readily to form the ketone. When a nitrile is used, an intermediate imine-magnesium salt is formed, which is then hydrolyzed during aqueous workup to yield the ketone.

A critical consideration for Grignard syntheses is the need for strictly anhydrous conditions, as Grignard reagents are highly reactive towards water and other protic sources. acechemistry.co.uk The choice of solvent, typically a dry ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for the formation and stability of the Grignard reagent. acechemistry.co.uk Recent studies have explored more environmentally friendly solvents like cyclopentyl methyl ether (CPME), which has been shown to be stable under Grignard conditions and can be efficiently recycled. d-nb.info

For example, the synthesis of related ketones, such as 4-chlorophenylcyclopropyl methyl ketone, has been achieved by reacting a Grignard reagent with cyclopropyl (B3062369) acetonitrile. google.com This demonstrates the viability of using nitriles as substrates for ketone synthesis via Grignard reagents.

Modern organometallic chemistry provides several advanced coupling strategies that can be applied to the synthesis of this compound. These methods often offer higher functional group tolerance and milder reaction conditions compared to traditional approaches.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be adapted for ketone synthesis. The reaction would involve coupling an acyl chloride, such as cyclohexanecarbonyl chloride, with 4-fluorophenylboronic acid. organic-chemistry.org This method is known for its mild conditions and tolerance of a wide range of functional groups. Some protocols have been developed to run the reaction at room temperature without the need for phosphine (B1218219) ligands, or even in water using phase-transfer catalysts, which enhances the green profile of the synthesis. organic-chemistry.org

Liebeskind-Srogl Coupling: This palladium-catalyzed reaction couples a thioester with a boronic acid. acs.orgacs.org For the target molecule, this would entail the reaction of a cyclohexyl thioester with 4-fluorophenylboronic acid. A key advantage of this reaction is that it can often proceed under neutral, "baseless" conditions, which is beneficial for sensitive substrates. organic-chemistry.org

Table 2: Comparison of Established Synthetic Routes

| Synthetic Route | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts Acylation | Fluorobenzene, Cyclohexanecarbonyl Chloride, Lewis Acid | Direct, atom-economical C-C bond formation. | Requires strong Lewis acids, potential for isomer formation, harsh conditions. google.comlibretexts.org |

| Grignard Synthesis | Cyclohexylmagnesium Halide + 4-Fluorobenzoyl derivative (or vice versa) | High yielding, versatile for various ketone syntheses. | Requires strict anhydrous conditions, sensitive to protic functional groups. acechemistry.co.uk |

| Suzuki-Miyaura Coupling | Cyclohexanecarbonyl Chloride, 4-Fluorophenylboronic Acid, Pd Catalyst | Mild conditions, high functional group tolerance, commercially available reagents. organic-chemistry.org | Use of expensive palladium catalyst, requires careful optimization. |

| Liebeskind-Srogl Coupling | Cyclohexyl Thioester, 4-Fluorophenylboronic Acid, Pd Catalyst | Can proceed under neutral conditions, good for sensitive substrates. organic-chemistry.org | Requires synthesis of thioester precursor, use of palladium catalyst. |

Emerging Synthetic Techniques and Principles of Green Chemistry

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. innoget.com

For ketone synthesis, several green approaches are emerging:

Photocatalysis: Visible-light-induced reactions offer a sustainable energy source. For instance, the aerobic C-H oxidation of aryl alkanes to aromatic ketones has been achieved using cerium chloride as a photosensitizer in water, an environmentally benign solvent. chemistryviews.org Another approach uses an organic photocatalyst like thioxanthone with O₂ as a green oxidant. acs.org

Benign Solvents and Catalysts: The use of water as a solvent and recoverable catalysts aligns with green chemistry principles. organic-chemistry.orgchemistryviews.org Polyoxometalate (POM) catalysts, for example, can be used with environmentally friendly oxidants like molecular oxygen (O₂) for selective oxidation reactions. innoget.com

Solvent-Free Reactions: Performing reactions without a solvent, such as the mechanochemical acyl Suzuki-Miyaura cross-coupling, minimizes solvent waste and can lead to shorter reaction times. organic-chemistry.org Similarly, solvent-free Friedel-Crafts acylations catalyzed by solid acids like AlPW₁₂O₄₀ or reusable resins represent a greener alternative to traditional methods. google.comresearchgate.netorganic-chemistry.org

While these techniques have not been specifically reported for this compound, they represent the forefront of synthetic chemistry and could be adapted for its cleaner production.

Optimization of Reaction Conditions and Efficiency Parameters

Optimizing reaction conditions is critical for maximizing yield, minimizing byproducts, and ensuring the economic viability of a synthesis. Key parameters include temperature, pressure, solvent, and catalyst concentration.

For Friedel-Crafts acylations, optimization studies have shown that for the reaction of fluorobenzene, the choice of catalyst is paramount. As shown in Table 1, different rare earth triflates exhibit varying catalytic activities, with La(OTf)₃ being particularly effective and reusable for the acylation with benzoyl chloride. researchgate.net The use of microwave irradiation has also been shown to accelerate the reaction, allowing for lower temperatures and shorter reaction times. google.com

In Grignard reactions, the choice of ether solvent can impact the reaction. While THF and diethyl ether are common, cyclopentyl methyl ether (CPME) has emerged as a viable green alternative. d-nb.info Optimization studies for the synthesis of fluoromethylated compounds have demonstrated that conducting the reaction in a pressure tube can significantly increase yields compared to ambient pressure conditions. researchgate.net

Table 3: Optimization Parameters for Related Ketone Syntheses

| Reaction Type | Parameter Optimized | Conditions/Findings | Potential Impact on Efficiency | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Catalyst | La(OTf)₃ found to be the most effective and reusable among several rare earth triflates. | Higher yield, catalyst recyclability reduces cost and waste. | researchgate.net |

| Friedel-Crafts Acylation | Energy Source/Temp. | Microwave irradiation (65-195 W) at 40-60°C. | Reduced reaction time (0.5-30 min) and energy consumption. | google.com |

| Nucleophilic Substitution | Pressure/Temperature | Reaction in a pressure tube at 100°C gave higher yields than at ambient pressure. | Increased yield and reaction rate. | researchgate.net |

By systematically varying these parameters, a robust and efficient process for the synthesis of this compound can be developed, balancing chemical efficiency with environmental and economic considerations.

Chemical Reactivity and Derivatization Pathways of Cyclohexyl 4 Fluorophenyl Ketone

Reactions at the Carbonyl Functional Group

The carbonyl group is a primary site for chemical transformations, enabling nucleophilic additions, reductions, and reactions involving the formation of enolates.

Nucleophilic Addition Reactions

The carbon atom of the carbonyl group is electrophilic and readily attacked by nucleophiles. pressbooks.pub This fundamental reaction, known as nucleophilic addition, results in the formation of a tetrahedral intermediate by breaking the C=O π bond and forming a new carbon-nucleophile bond. pressbooks.pubmasterorganicchemistry.comlibretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. pressbooks.pub

A prominent example of this reactivity is the Grignard reaction, where an organomagnesium halide adds to the ketone. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction of cyclohexyl 4-fluorophenyl ketone with a Grignard reagent, followed by an acidic workup, would produce a tertiary alcohol. pressbooks.puborganic-chemistry.orglibretexts.org The versatility of this reaction allows for the introduction of various alkyl or aryl groups, depending on the Grignard reagent used. libretexts.org

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| This compound | Organolithium Reagent (R-Li) | Tertiary Alcohol |

| This compound | Sodium Cyanide (NaCN) followed by acid | Cyanohydrin |

Reduction Methodologies

The carbonyl group of this compound can be selectively reduced to a secondary alcohol, (4-fluorophenyl)(cyclohexyl)methanol. This transformation is a common step in the synthesis of various compounds. nih.gov Several methodologies can be employed to achieve this reduction.

Catalytic hydrogenation is an effective method for the reduction of aryl ketones. nih.gov Catalysts such as palladium on carbon (Pd/C), palladium nanoparticles, or copper-based systems can be utilized. nih.govrsc.orgacs.org For instance, a dual cobalt-copper catalytic system has been shown to be effective for the photoreduction of aromatic ketones in aqueous media. rsc.org Another approach involves catalytic hydrogen transfer (CTR) using a hydrogen donor like isopropyl alcohol over a catalyst such as magnesium oxide. rsc.org Additionally, uncatalyzed hydrogen-transfer reductions using potassium hydroxide (B78521) in sec-butanol have also been reported for aryl ketones. tandfonline.com

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Catalytic Hydrogenation | Pd(0)EnCat™ 30NP | Selective reduction of aromatic ketones to alcohols under mild conditions. nih.gov |

| Photoreduction | Dual cobalt-copper system | Operates in aqueous media with high selectivity for aromatic ketones. rsc.org |

| Catalytic Hydrogen Transfer | Magnesium Oxide (MgO) with isopropyl alcohol | Effective and selective route to corresponding methanols. rsc.org |

| Uncatalyzed Hydrogen Transfer | Potassium Hydroxide (KOH) in sec-butanol | Environmentally benign procedure for the reduction of aryl ketones. tandfonline.com |

Enolate Chemistry and Alkylation Reactions

The presence of α-hydrogens (on the cyclohexyl ring adjacent to the carbonyl group) allows for the formation of an enolate ion upon treatment with a strong base, such as lithium diisopropylamide (LDA). mnstate.eduyoutube.com This enolate is a powerful nucleophile and can react with various electrophiles, most notably in alkylation reactions. masterorganicchemistry.commsu.edu

The reaction of the enolate of this compound with an alkyl halide (R-X) results in the formation of a new carbon-carbon bond at the α-position, yielding an α-alkylated ketone. mnstate.edu The regioselectivity of this reaction can be controlled by the reaction conditions, leading to either the kinetic or thermodynamic enolate. msu.edulibretexts.org For unsymmetrical ketones, this allows for selective alkylation at a specific α-carbon. mnstate.edu

Transformations Involving the Fluorophenyl Moiety

The 4-fluorophenyl group provides another site for chemical modification, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

The fluorine atom and the acyl group on the benzene (B151609) ring influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The fluorine atom is an ortho, para-director, while the deactivating acyl group is a meta-director. uci.edumakingmolecules.com The outcome of an EAS reaction on this compound will depend on the interplay of these directing effects and the reaction conditions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgyoutube.com For example, nitration introduces a nitro group onto the aromatic ring, typically using a mixture of nitric and sulfuric acids. youtube.com The position of substitution will be directed by the existing substituents.

| Reaction | Reagents | Electrophile |

|---|---|---|

| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bond, while generally strong, can participate in certain transition metal-catalyzed reactions. More commonly, the aryl halide partner in a cross-coupling reaction is a bromide or iodide. libretexts.org However, advancements in catalyst design have expanded the scope to include aryl fluorides, particularly with the use of nickel catalysts or specialized palladium systems. libretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.orgyoutube.com While aryl bromides are more reactive, conditions can be optimized for the coupling of aryl fluorides. mdpi.com This reaction would allow for the connection of a new aryl or vinyl group to the fluorophenyl ring of this compound, leading to the synthesis of complex biaryl structures. The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Reactivity and Modifications of the Cyclohexyl Ring

The cyclohexyl moiety of this compound presents a landscape for various chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Key reactions involving the cyclohexyl ring include oxidation and the formation of lactones.

One of the notable transformations is the Baeyer-Villiger oxidation . This reaction converts the cyclic ketone into a lactone, which is a cyclic ester. organic-chemistry.orgwikipedia.orgnih.gov The regioselectivity of this oxidation is influenced by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of this compound, the cyclohexyl group generally has a higher migratory aptitude than the phenyl group, leading to the formation of a caprolactone (B156226) derivative. organic-chemistry.org This transformation opens up pathways to a variety of polyesters and other polymers. The general mechanism for the Baeyer-Villiger oxidation is illustrated below:

Scheme 1: General mechanism of the Baeyer-Villiger Oxidation.

Furthermore, the cyclohexyl ring can undergo oxidation to introduce hydroxyl or keto groups at various positions. The industrial oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone (B45756) is a well-established process, often utilizing metal catalysts. psu.edu Similar principles can be applied to the cyclohexyl ring in this ketone, creating precursors for further functionalization. For instance, hydroxylation of the cyclohexyl ring can provide sites for esterification or etherification, expanding the range of accessible derivatives. asianpubs.org

The synthesis of various functionalized cyclohexanecarboxylic acids from cyclohexyl precursors has been reported, highlighting the potential to introduce carboxylic acid moieties onto the cyclohexyl ring of this compound. nih.govosti.govnih.gov These carboxylic acid derivatives can then serve as building blocks for amides, esters, and other functional groups, further diversifying the available structural analogues.

Synthesis of Structural Analogues and Biologically Relevant Precursors from this compound

This compound is a valuable starting material for the synthesis of a range of structural analogues and precursors for biologically active molecules. Its utility is prominently demonstrated in the synthesis of benzodiazepine (B76468) derivatives.

A key application of this ketone is as an intermediate in the synthesis of tetrazepam and related 1,4-benzodiazepine (B1214927) compounds. google.comchemicalbook.com These compounds are known for their activity on the central nervous system. google.com The synthesis typically involves the reaction of a 2-aminobenzophenone (B122507) derivative, which can be prepared from this compound, to form the diazepine (B8756704) ring. The general structure of 1,4-benzodiazepines highlights the incorporation of the core structure derived from the starting ketone.

Figure 1: General structure of 1,4-Benzodiazepines.

The reactivity of the carbonyl group in this compound allows for the synthesis of various heterocyclic systems. For example, it can be a precursor for the synthesis of spiro-heterocycles . nih.govgoogle.com These are compounds where two rings share a single atom. The synthesis of such compounds is of interest in medicinal chemistry due to their unique three-dimensional structures.

Furthermore, the ketone can be a starting point for creating analogues with potential antiviral or anticancer activity. While direct synthesis from this compound is not extensively documented in publicly available literature, related cyclohexanone derivatives are used in the synthesis of compounds with such biological activities. organic-chemistry.orgwikipedia.orgnih.gov For instance, aldol (B89426) condensation of cyclohexanone with aromatic aldehydes is a common strategy to produce α,β-unsaturated ketones, which are precursors to various bioactive molecules. nih.gov

The following table summarizes some of the potential derivatization pathways and the resulting classes of compounds that can be synthesized from this compound.

| Starting Material | Reagent/Reaction Condition | Product Class | Potential Application |

| This compound | Peroxyacid (e.g., m-CPBA) | Caprolactone derivative | Polymer synthesis |

| This compound | Oxidizing agents | Hydroxylated/Ketonized cyclohexyl derivatives | Intermediates for further functionalization |

| This compound | Series of reactions including amination and cyclization | 1,4-Benzodiazepine derivatives (e.g., Tetrazepam) | CNS active agents |

| This compound | Multi-step synthesis | Spiro-heterocycles | Medicinal chemistry |

| This compound | Aldol condensation with aldehydes | α,β-Unsaturated ketones | Precursors for bioactive molecules |

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclohexyl 4 Fluorophenyl Ketone and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule. For cyclohexyl 4-fluorophenyl ketone, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with two-dimensional NMR techniques, offers a comprehensive structural characterization.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl and the 4-fluorophenyl groups.

The protons on the 4-fluorophenyl ring typically appear as two multiplets in the aromatic region (δ 7.0-8.2 ppm). The protons ortho to the carbonyl group are expected to be deshielded and resonate at a lower field compared to the protons meta to the carbonyl group. The coupling of these protons with the adjacent fluorine atom results in a characteristic splitting pattern, often a doublet of doublets.

The protons of the cyclohexyl ring will produce a series of overlapping multiplets in the aliphatic region (δ 1.2-3.5 ppm). The proton on the carbon atom directly attached to the carbonyl group (the α-proton) is the most deshielded of the cyclohexyl protons and is expected to appear as a multiplet around δ 3.2-3.5 ppm. The remaining cyclohexyl protons will resonate at higher fields.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to C=O) | 8.0 - 8.2 | Doublet of doublets |

| Aromatic H (meta to C=O) | 7.1 - 7.3 | Doublet of doublets |

| Cyclohexyl H (α to C=O) | 3.2 - 3.5 | Multiplet |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon is the most deshielded and will appear at a very low field, typically in the range of δ 195-205 ppm. The carbon atoms of the 4-fluorophenyl ring will show signals in the aromatic region (δ 115-168 ppm). The carbon atom bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom.

The carbon atoms of the cyclohexyl ring will resonate in the aliphatic region (δ 25-50 ppm). The α-carbon, directly attached to the carbonyl group, will be the most deshielded of the cyclohexyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 195 - 205 |

| Aromatic C-F | 163 - 168 (d, ¹JCF) |

| Aromatic C (ipso to C=O) | 132 - 135 |

| Aromatic C (ortho to C=O) | 130 - 133 (d, ³JCF) |

| Aromatic C (meta to C=O) | 115 - 117 (d, ²JCF) |

| Cyclohexyl C (α to C=O) | 45 - 50 |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal is typically in the range of -105 to -120 ppm relative to a standard reference (e.g., CFCl₃). The signal will be coupled to the ortho-protons on the aromatic ring, resulting in a triplet or a multiplet, depending on the resolution. rsc.org

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

Two-dimensional (2D) NMR experiments are invaluable for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. chemicalbook.com For this compound, COSY would show correlations between the adjacent protons on the cyclohexyl ring, allowing for the assignment of the individual proton signals. It would also show correlations between the ortho and meta protons on the 4-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). chemicalbook.com It is instrumental in assigning the carbon signals based on the known proton assignments. For instance, the signal of the α-proton of the cyclohexyl ring will correlate with the signal of the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is crucial for connecting the different fragments of the molecule. For example, it would show a correlation between the ortho-protons of the phenyl ring and the carbonyl carbon, as well as a correlation between the α-proton of the cyclohexyl ring and the carbonyl carbon, thus confirming the ketone linkage between the two ring systems.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak ([M]⁺) and several fragment ion peaks.

For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₃H₁₅FO). The fragmentation pattern is expected to be dominated by cleavage at the bonds adjacent to the carbonyl group (α-cleavage).

Key expected fragments include:

[C₆H₁₁CO]⁺: From the loss of the 4-fluorophenyl radical.

[FC₆H₄CO]⁺: From the loss of the cyclohexyl radical. This fragment, with an m/z of 123, is often a prominent peak in the mass spectra of 4-fluorophenyl ketones.

[C₆H₁₁]⁺: The cyclohexyl cation.

[FC₆H₄]⁺: The 4-fluorophenyl cation.

Table 3: Predicted Key Fragments in the EI-MS of this compound

| Fragment Ion | m/z |

|---|---|

| [C₁₃H₁₅FO]⁺ (M⁺) | 206 |

| [FC₆H₄CO]⁺ | 123 |

| [C₆H₁₁]⁺ | 83 |

Fast Atom Bombardment Mass Spectrometry (FAB MS)

Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry, particularly useful for polar and thermally labile compounds. In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and is then bombarded by a high-energy beam of neutral atoms, typically argon or xenon. creative-proteomics.comwikipedia.org This process leads to the desorption and ionization of the analyte molecules, primarily through protonation, resulting in the formation of a prominent pseudomolecular ion [M+H]⁺. creative-proteomics.comwikipedia.org

For this compound, a FAB-MS analysis would be expected to yield a strong signal for the protonated molecule. The technique's soft nature ensures that this molecular ion remains largely intact, providing clear molecular weight information. While some fragmentation can occur, it is generally less extensive than in electron impact (EI) ionization. The fragmentation pattern, though minimal, can offer valuable structural clues. Likely fragmentation pathways for the [M+H]⁺ ion of this compound would involve the cleavage of the bond between the carbonyl group and the cyclohexyl or the 4-fluorophenyl ring.

Table 1: Predicted Major Ions in the FAB Mass Spectrum of this compound

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 207.1285 | Protonated molecular ion |

| [M-C₆H₁₁]⁺ | 123.0239 | Loss of the cyclohexyl radical |

| [M-C₇H₄FO]⁺ | 83.0855 | Loss of the 4-fluorobenzoyl radical |

Note: The predicted m/z values are based on the most abundant isotopes.

The choice of the matrix is crucial in FAB-MS as it can influence the ionization efficiency and the observed fragmentation. researchgate.net For a compound like this compound, a matrix such as 3-nitrobenzyl alcohol would be a suitable choice.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. nih.gov This capability is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₁₃H₁₅FO), an HRMS analysis would provide an exact mass measurement of its molecular ion. This experimental value can then be compared to the theoretically calculated mass for the proposed formula to confirm its identity with a high degree of confidence.

Table 2: Theoretical and Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Expected Experimental Mass Range (±5 ppm) |

| [M]⁺ | C₁₃H₁₅FO | 206.1107 | 206.1097 - 206.1117 |

| [M+H]⁺ | C₁₃H₁₆FO⁺ | 207.1185 | 207.1175 - 207.1195 |

| [M+Na]⁺ | C₁₃H₁₅FONa⁺ | 229.0999 | 229.0989 - 229.1009 |

The high mass accuracy of HRMS is also invaluable in the analysis of fragmentation patterns, allowing for the unambiguous determination of the elemental composition of each fragment ion. This detailed information is crucial for elucidating the structure of the parent molecule and any of its synthetic derivatives.

Infrared (IR) Spectroscopy for Vibrational Analysis of Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. msu.edu

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the strong absorption due to the carbonyl (C=O) group stretching vibration. For a ketone where the carbonyl is conjugated with an aromatic ring, this peak typically appears in the range of 1685-1665 cm⁻¹. The presence of the electron-withdrawing fluorine atom on the phenyl ring might slightly shift this frequency.

Other key vibrational bands would include those corresponding to the C-H stretching of the cyclohexyl group (typically around 2930 and 2855 cm⁻¹), the C-F stretching of the fluorophenyl group (around 1230-1120 cm⁻¹), and the aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2930, ~2855 | C-H stretch | Aliphatic (cyclohexyl) |

| ~1670 | C=O stretch | Aromatic ketone |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1220 | C-F stretch | Aryl fluoride |

| ~1160 | C-C stretch | Cyclohexyl ring and ketone framework |

Analysis of the IR spectra of synthetic derivatives would reveal changes in these characteristic bands, providing evidence for the success of chemical modifications.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays through a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice. researchgate.net

While no specific crystal structure for this compound is publicly available, data for a related compound, (4-Methoxyphenyl)(4-methylcyclohexyl)methanone, has been reported. nih.gov This structure reveals a chair conformation for the cyclohexyl ring. It is highly probable that the cyclohexyl ring in this compound also adopts a stable chair conformation in the solid state. An X-ray crystallographic study would definitively establish this, along with the precise bond lengths, bond angles, and the dihedral angle between the cyclohexyl and 4-fluorophenyl rings. This information is crucial for understanding intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which govern the packing of the molecules in the crystal.

Table 4: Illustrative Crystallographic Data for a Related Compound: (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. nih.gov

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.7003 (18) |

| b (Å) | 7.279 (2) |

| c (Å) | 30.76 (1) |

| α (°) | 96.700 (9) |

| β (°) | 94.380 (16) |

| γ (°) | 93.332 (12) |

| Volume (ų) | 1261.0 (7) |

| Z | 4 |

This data is for an analogous compound and serves to illustrate the type of information obtained from X-ray crystallography.

Raman Spectroscopy and Other Complementary Spectroscopic Techniques

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may produce strong signals in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the aromatic ring and the C-C backbone of the cyclohexyl ring are expected to be strong in the Raman spectrum. The carbonyl stretch, while also present, might be weaker than in the IR spectrum. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Other complementary techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), would be essential for a complete structural elucidation. ¹⁹F NMR, in particular, would be highly informative for derivatives where the fluorine substitution pattern is altered.

Computational and Theoretical Investigations of Cyclohexyl 4 Fluorophenyl Ketone

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to describing the electronic architecture of Cyclohexyl 4-fluorophenyl ketone. These methods provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential, which collectively govern the molecule's reactivity.

The carbonyl carbon is sp2 hybridized, and due to the high electronegativity of the oxygen atom, this bond is significantly polarized, creating a partial positive charge on the carbon and a partial negative charge on the oxygen. chemicalbook.com This inherent polarity makes the carbonyl carbon an electrophilic site, prone to nucleophilic attack. The fluorine atom on the phenyl ring, being an electron-withdrawing group, further influences the electron density across the aromatic system and the carbonyl group.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For this ketone, the HOMO would likely have contributions from the phenyl ring's π-system and the oxygen's lone pairs, while the LUMO would be centered on the C=O π* antibonding orbital.

Furthermore, DFT can be used to calculate various reactivity descriptors. The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (negative potential, typically around the carbonyl oxygen) and electron-poor (positive potential, around the carbonyl carbon and acidic protons) regions of the molecule, guiding predictions of intermolecular interactions. nih.gov Local reactivity descriptors like Fukui functions can pinpoint the specific atoms most susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net

Table 1: Representative Theoretical Electronic Properties for an Aromatic Ketone This table presents typical data that would be generated for this compound through DFT calculations.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates chemical stability and resistance to electronic excitation. |

| Dipole Moment | ~ 3.0 D | Quantifies the overall polarity of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations

The non-rigid nature of this compound, with its rotatable single bonds and flexible cyclohexyl ring, gives rise to a complex conformational landscape. Conformational analysis seeks to identify the stable three-dimensional arrangements (conformers) and the energy barriers between them.

The cyclohexane (B81311) ring itself exists predominantly in a low-energy chair conformation, which minimizes torsional and steric strain. However, it can undergo a "ring flip" to an alternative chair form, passing through higher-energy twist-boat and boat transition states. sapub.org The substituents on the ring (in this case, the 4-fluorobenzoyl group) can occupy either an axial or equatorial position. The conformer with the bulky benzoyl group in the more stable equatorial position is expected to be heavily favored to avoid steric clashes known as 1,3-diaxial interactions. sapub.org

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov By simulating the atomic motions at a given temperature, MD can explore the accessible conformations, including the chair-flipping of the cyclohexane ring and the rotation around the C-C bonds connecting the rings to the carbonyl group. researchgate.net Such simulations, often performed in an explicit solvent, provide a realistic view of the molecule's flexibility and its interactions with its environment, revealing the most populated conformational states and the pathways for interconversion between them. nih.govresearchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides profound insights into how chemical reactions occur by mapping the entire reaction pathway from reactants to products. rsc.org For this compound, this includes studying its synthesis (e.g., via Friedel-Crafts acylation) or its characteristic reactions, such as reduction, oxidation, or condensation.

A common reaction for ketones is reduction to a secondary alcohol. The mechanisms of such reductions, for instance using sodium borohydride (B1222165) (NaBH₄) or via a Wolff-Kishner reaction, can be modeled computationally. libretexts.orgmsu.eduyoutube.com DFT calculations are used to locate the geometry and energy of the transition state (TS)—the highest energy point on the reaction coordinate. acs.org The energy difference between the reactants and the TS gives the activation energy, which is the primary determinant of the reaction rate. Analysis of the TS structure reveals the precise nature of bond-breaking and bond-forming events.

For example, in a Knoevenagel condensation, theoretical studies can elucidate the role of a catalyst and determine whether the reaction proceeds through a specific intermediate. acs.orgacs.org These computational investigations can distinguish between competing mechanistic pathways and explain observed product distributions, offering a level of detail that is experimentally inaccessible. researchgate.net

Structure-Reactivity Relationship (SRR) Studies from a Theoretical Perspective

Structure-Reactivity Relationship (SRR) or Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its reactivity or biological activity. acs.org A theoretical approach to SRR involves systematically modifying the structure of this compound in silico and calculating how these changes affect its computed properties.

For instance, a series of derivatives could be modeled where the fluorine atom is replaced by other halogens (Cl, Br) or by various electron-donating (-OCH₃) or electron-withdrawing (-NO₂) groups at different positions on the phenyl ring. For each derivative, quantum chemical calculations (as in section 5.1) would be performed to determine how properties like the charge on the carbonyl carbon, the HOMO-LUMO gap, and other reactivity indices change.

This process can generate quantitative relationships, predicting, for example, that stronger electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the ketone more reactive towards nucleophiles. libretexts.org These theoretical findings can rationalize experimental observations and provide a predictive framework for designing molecules with tailored reactivity. acs.org

In Silico Design and Prediction of Novel Derivatives

The ultimate application of theoretical and computational insights is the rational design of novel molecules with enhanced or specific properties. This in silico design process is a cornerstone of modern drug discovery and materials science. nih.govresearchgate.net

Starting with this compound as a lead structure, a virtual library of new derivatives can be generated by adding or modifying functional groups. nih.gov These virtual compounds can then be rapidly screened using computational tools. For example, if the goal is to develop a potential drug candidate, the derivatives would be evaluated for their binding affinity to a specific biological target (e.g., an enzyme or receptor) using molecular docking simulations. nih.gov

Beyond activity, crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) can be predicted using computational models. mdpi.comacs.org This multi-parameter optimization allows researchers to filter vast numbers of potential molecules, identifying a small subset with a high probability of success. nih.gov This in silico triage significantly reduces the time and cost associated with synthesizing and testing new compounds, focusing experimental efforts on the most promising candidates. researchgate.net

Applications of Cyclohexyl 4 Fluorophenyl Ketone in Medicinal Chemistry and Applied Organic Synthesis

Precursor in the Synthesis of Pharmacologically Active Compounds

The unique combination of a lipophilic cyclohexyl group and an electronically modified 4-fluorophenyl ring makes Cyclohexyl 4-fluorophenyl ketone a valuable starting material for creating compounds with potential therapeutic applications.

Synthesis of Muscarinic Receptor Ligands and Antagonists

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors that are validated targets for a variety of diseases, including Alzheimer's disease, schizophrenia, and Parkinson's disease. nih.gov The development of subtype-selective ligands for these receptors is a major goal in medicinal chemistry. nih.govsemanticscholar.org

This compound represents a key building block for accessing novel muscarinic receptor antagonists. The cyclohexyl group is a substituent that has been incorporated into potent M4 muscarinic receptor antagonists. google.com Synthetic strategies often involve the transformation of a ketone functionality into a more complex scaffold. For instance, the ketone can undergo reactions such as reduction to an alcohol, followed by substitution or rearrangement to introduce the necessary pharmacophoric elements for receptor binding. The synthesis of complex 1,4-dioxane (B91453) analogues, which are known to act as muscarinic receptor antagonists, often starts from ketone precursors. nih.govunica.it The 4-fluorophenyl group on the ketone can also play a crucial role in modulating the electronic properties and metabolic stability of the final ligand.

Investigations into Bioisosteric Relationships Utilizing Derived Analogues

Bioisosterism, the replacement of a functional group within a molecule with another group to create a new compound with similar biological activity, is a fundamental strategy in drug design. cambridgemedchemconsulting.com The goal is often to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com The 4-fluorophenyl group in this compound is a classic bioisostere of a phenyl group. The substitution of hydrogen with fluorine can lead to significant changes in a molecule's properties, including:

Metabolic Stability: Blocking sites of metabolism, particularly those mediated by cytochrome P450 enzymes. cambridgemedchemconsulting.com

Binding Affinity: The electronegativity of fluorine can alter interactions with protein targets.

Physicochemical Properties: Influencing lipophilicity and pKa.

By using this compound as a starting material, chemists can synthesize a range of analogues. Comparing the biological activity of these fluorine-containing compounds with their non-fluorinated (phenyl) or other halogenated counterparts allows for a systematic investigation of structure-activity relationships (SAR). These studies help in understanding the precise role of the fluorine atom in ligand-receptor interactions and guide the design of improved therapeutic agents.

Development of New Chemical Entities for Drug Discovery Research

A New Chemical Entity (NCE) is a compound that emerges from the drug discovery process with promising activity against a biological target but has not yet undergone extensive testing for safety and efficacy in humans. primescholars.com The development of NCEs is crucial for populating the pipeline of future medicines. primescholars.comresearchgate.net

This compound serves as a versatile scaffold for generating libraries of NCEs. Its ketone group is a reactive handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and structural complexity. Starting from this ketone, researchers can build molecules with varied architectures to screen against numerous biological targets. The presence of the fluorophenyl moiety is particularly advantageous, as fluorine is a common feature in many FDA-approved drugs. researchgate.net This ketone can be used as an intermediate in the synthesis of more complex heterocyclic systems, which are prevalent in modern pharmaceuticals. google.com

Role in Agrochemical and Specialty Chemical Synthesis

The introduction of fluorine atoms into molecules has had a profound impact on the agrochemical industry, leading to products with enhanced efficacy and stability. ccspublishing.org.cnnih.gov The 4-fluorophenyl motif is present in numerous successful insecticides, herbicides, and fungicides. ccspublishing.org.cn

This compound can be considered a valuable intermediate for the synthesis of new agrochemicals. The development of novel pesticides often relies on the use of fluorinated building blocks to construct the final active ingredient. ccspublishing.org.cnresearchgate.net For example, the ketone could be a precursor to compounds targeting the insect mitochondrial electron transport complex or other vital biological pathways in pests. The synthesis of many modern agrochemicals involves the coupling of key intermediates, and this ketone provides a robust starting point for creating such fragments. ccspublishing.org.cnthalesnano.com

Potential Applications in Advanced Materials Science

Aromatic ketones are known precursors in the synthesis of high-performance polymers. For instance, related compounds like 4,4'-Difluorobenzophenone are used in the production of polyetheretherketone (PEEK) and other specialty plastics. nih.gov These materials are prized for their thermal stability, chemical resistance, and excellent mechanical properties.

Given this precedent, this compound holds potential as a monomer or a modifying agent in the field of advanced materials science. The incorporation of the bulky, aliphatic cyclohexyl group could influence polymer properties such as solubility, glass transition temperature, and mechanical flexibility. The fluorine atom can enhance thermal stability and hydrophobicity. Polymerization or co-polymerization reactions involving this ketone could lead to the development of new specialty polymers with tailored properties for specific high-tech applications.

Future Research Directions and Unexplored Avenues for Cyclohexyl 4 Fluorophenyl Ketone

Development of Novel Catalytic Transformations and Stereoselective Syntheses

The development of new catalytic methods for the synthesis and transformation of cyclohexyl 4-fluorophenyl ketone and its derivatives is a promising area of research. A primary focus will be on achieving high levels of stereoselectivity, which is crucial for applications in medicinal chemistry and materials science.

Future research could explore the use of chiral catalysts for the asymmetric synthesis of this compound derivatives. For instance, organocatalytic approaches, which have been successful in the asymmetric synthesis of other cyclic ketones, could be adapted. rsc.orgresearchgate.netnih.gov The use of chiral prolinol derivatives as catalysts in reactions of β-ketoesters with α,β-unsaturated aldehydes has yielded optically active cyclohexenones with high enantiomeric excess, a strategy that could be explored for constructing chiral cyclohexyl frameworks. rsc.org Similarly, the development of enantioselective catalytic reductions of the ketone moiety would provide access to chiral secondary alcohols, which are valuable building blocks. The CBS reduction, a reliable method for the asymmetric reduction of ketones using a chiral oxazaborolidine catalyst, could be a viable strategy. researchgate.net

Furthermore, transition-metal-catalyzed reactions offer a broad toolkit for novel transformations. nih.govrsc.org The enantioselective C-H arylation of aliphatic ketones using chiral transient directing groups, a method that has been demonstrated for cyclobutyl ketones, presents an exciting possibility for the stereoselective functionalization of the cyclohexyl ring. pharmablock.comnih.gov

| Catalytic Strategy | Potential Application for this compound | Key Research Focus |

| Organocatalytic Asymmetric Synthesis | Synthesis of chiral cyclohexyl frameworks and derivatives. | Development of new chiral catalysts and optimization of reaction conditions for high enantioselectivity. rsc.orgresearchgate.netnih.gov |

| Asymmetric Ketone Reduction (e.g., CBS Reduction) | Production of enantiomerically pure secondary alcohols. | Exploring various chiral catalysts and reducing agents to control stereochemistry. researchgate.net |

| Transition-Metal-Catalyzed C-H Arylation | Stereoselective introduction of aryl groups onto the cyclohexyl ring. | Design of chiral ligands and investigation of reaction mechanisms to achieve high yields and enantioselectivity. pharmablock.comnih.gov |

| Asymmetric Hydrogenation | Enantioselective reduction of the ketone or other unsaturated derivatives. | Screening of chiral iridium or rhodium complexes as catalysts. rsc.orgrsc.org |

Investigation of Advanced Functionalization Strategies for Enhanced Properties

Advanced functionalization of both the cyclohexyl and the 4-fluorophenyl moieties can lead to derivatives with tailored properties for specific applications. C-H activation and functionalization is a powerful strategy to introduce new functional groups at otherwise unreactive positions. acs.orgresearchgate.netyoutube.com

Research could focus on the selective C-H functionalization of the cyclohexyl ring. niu.edu This would allow for the introduction of various substituents, such as alkyl, aryl, or heteroatom-containing groups, leading to a diverse library of derivatives. For instance, palladium-catalyzed C(sp³)–H arylation has been shown to be effective for cyclobutyl ketones and could be adapted for the cyclohexyl ring in this molecule. pharmablock.comnih.gov The direct β-functionalization of cyclic ketones through a merger of photoredox and organocatalysis is another innovative approach that could be explored. researchgate.netnih.gov

The 4-fluorophenyl ring also offers opportunities for functionalization. The fluorine atom can be a target for nucleophilic aromatic substitution or can direct further electrophilic aromatic substitution reactions. Additionally, the development of methods for the selective cleavage and functionalization of the C-F bond, while challenging, could open up new avenues for derivatization. researchgate.net

| Functionalization Strategy | Target Moiety | Potential Outcome |

| C-H Activation/Arylation | Cyclohexyl ring | Introduction of diverse aryl groups, leading to new scaffolds. pharmablock.comnih.govacs.org |

| C-H Activation/Alkylation | Cyclohexyl ring | Synthesis of alkyl-substituted derivatives with modified steric and electronic properties. |

| β-Functionalization via Photoredox/Organocatalysis | Cyclohexyl ring | Formation of γ-hydroxyketone adducts and other complex structures. researchgate.netnih.gov |

| Nucleophilic Aromatic Substitution | 4-Fluorophenyl ring | Replacement of the fluorine atom with other functional groups to tune electronic properties. |

| C-F Bond Activation | 4-Fluorophenyl ring | Novel derivatization pathways for creating unique molecular architectures. researchgate.net |

Exploration of Applications in Supramolecular Chemistry or Nanotechnology

The structural features of this compound, particularly the presence of a fluorinated aromatic ring, make it an interesting candidate for applications in supramolecular chemistry and nanotechnology. Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can drive self-assembly processes. rsc.orgresearchgate.net

Future research could investigate the ability of this compound and its derivatives to form ordered supramolecular structures, such as liquid crystals or gels. The incorporation of fluorinated cyclohexyl motifs has been explored in the design of liquid crystalline materials, and this compound could serve as a valuable building block in this area. researchgate.netnih.govbeilstein-journals.orgnih.gov The interplay between the rigid aromatic core and the flexible cyclohexyl ring, along with the directing influence of the fluorine atom, could lead to novel mesophases.

In the realm of nanotechnology, derivatives of this compound could be used to functionalize nanoparticles or to create self-assembled nanomaterials. The fluorinated phenyl group could be exploited for its fluorous interactions to direct the assembly of molecules on surfaces or in solution. researchgate.net This could lead to the development of new sensors, drug delivery systems, or catalytic nanomaterials.

| Application Area | Key Molecular Feature | Potential Research Direction |

| Liquid Crystals | Fluorinated phenyl and cyclohexyl groups | Synthesis and characterization of derivatives to study their mesomorphic properties. researchgate.netnih.govbeilstein-journals.orgnih.gov |

| Supramolecular Gels | Potential for hydrogen bonding and other non-covalent interactions | Investigation of the gelation properties of various derivatives in different solvents. |

| Functionalized Nanoparticles | Ketone and fluorophenyl moieties | Use as a ligand for surface modification of metal or metal oxide nanoparticles. |

| Self-Assembled Nanomaterials | Fluorous interactions and directional non-covalent bonds | Exploration of self-assembly in solution to form micelles, vesicles, or nanofibers. nih.gov |

Interdisciplinary Research Opportunities in Chemical Biology and Materials Engineering

The this compound scaffold holds potential for exploitation in interdisciplinary fields such as chemical biology and materials engineering.

In chemical biology, this compound could serve as a core structure for the development of novel bioactive molecules. The cyclohexyl group is a common motif in many natural products and approved drugs, often contributing to improved pharmacokinetic properties. pharmablock.com Derivatives of this compound could be synthesized and screened for various biological activities, including antimicrobial or anticancer effects. researchgate.netacs.org Furthermore, the molecule could be functionalized with reporter groups to create chemical probes for studying biological processes. nih.govresearchgate.netescholarship.orgyoutube.com

In materials engineering, the incorporation of this compound into polymers could lead to materials with enhanced thermal and mechanical properties. Poly(aryl ether ketone)s (PAEKs) are a class of high-performance polymers, and introducing a cyclohexyl moiety can improve solubility and reduce the dielectric constant. jlu.edu.cnnih.gov The 4-fluorophenyl group can also be a key reactive site for polymerization reactions. Research in this area could focus on synthesizing new monomers derived from this compound and exploring their polymerization to create novel high-performance plastics.

| Interdisciplinary Field | Potential Role of this compound | Research Focus |

| Chemical Biology | Scaffold for bioactive compounds and chemical probes. | Synthesis of derivative libraries for biological screening and development of fluorescent or affinity-based probes. pharmablock.comresearchgate.netacs.orgnih.govresearchgate.netescholarship.orgyoutube.com |

| Materials Engineering | Monomer for high-performance polymers. | Synthesis of novel poly(aryl ether ketone)s and characterization of their thermal, mechanical, and dielectric properties. jlu.edu.cnnih.gov |

| Medicinal Chemistry | Core structure for drug discovery. | Design and synthesis of analogues with potential therapeutic applications, leveraging the cyclohexyl group as a bioisostere. pharmablock.comacs.orgdrugbank.com |

Q & A

Q. What are the common synthetic routes for preparing Cyclohexyl 4-fluorophenyl ketone, and what experimental conditions are critical for optimizing yield?

this compound can be synthesized via Friedel-Crafts acylation, where a cyclohexylcarbonyl chloride reacts with fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, it may be prepared by Grignard addition to 4-fluorobenzonitrile followed by hydrolysis. Key considerations include:

- Catalyst selection : Lewis acids like AlCl₃ must be anhydrous to prevent side reactions.

- Temperature control : Exothermic reactions require cooling (e.g., 0–5°C) to avoid decomposition.

- Workup protocols : Aqueous quenching and solvent extraction (e.g., dichloromethane) are critical for isolating the product .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : and NMR can confirm the presence of cyclohexyl (δ ~1.2–2.1 ppm) and 4-fluorophenyl (δ ~7.0–7.5 ppm) groups.

- X-ray crystallography : For unambiguous structural confirmation, single-crystal diffraction using programs like SHELXL (via SHELX suite) resolves bond lengths and angles .

- Chromatography : HPLC or GC-MS verifies purity, with retention times compared to standards.

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the electronic and steric properties of the ketone in reduction reactions?

The cyclohexyl group is weakly polarized, reducing molecular dipole moments and steric hindrance. In sodium borohydride reductions:

- Kinetic studies : Cyclohexyl phenyl ketones exhibit slower reaction rates (e.g., relative rate 0.25 at 0°C) compared to acetophenone (rate = 1.0) due to steric shielding of the carbonyl group .

- Electronic effects : The cyclohexyl group’s electron-donating nature slightly destabilizes the transition state, as shown by Hammett σ* values.

Q. What role does this compound play in synthesizing stereoselective pharmaceuticals, and how are enantiomers resolved?

This ketone is a precursor to muscarinic antagonists (e.g., p-fluoro-hexahydro-difenidol). Key steps include:

- Lithium acetylide addition : Reaction with 3-piperidino-1-propyn-1-yl-lithium forms a propargyl alcohol intermediate.

- Chiral resolution : Enantiomers are separated using (R)- or (S)-mandelic acid, followed by X-ray analysis (e.g., (S)-5 methylidide crystal structure) to assign absolute configurations .

- Receptor affinity : (R)-enantiomers show up to 100-fold higher affinity for muscarinic receptors, highlighting the importance of stereochemistry in drug design .

Q. How does the incorporation of this compound derivatives affect material properties in polymer science?

Cyclohexyl groups in poly(aryl ether ketone) (PAEK) resins reduce dielectric constants (ε = 2.95–3.26 @ 10 GHz) by lowering molecular polarization. Methodological insights include:

- Solubility optimization : Cyclohexyl-containing PAEK dissolves in polar aprotic solvents (e.g., NMP, DMAc) at room temperature.

- Thermal stability : Glass transition temperatures (Tg = 239–245°C) and thermal decomposition (>469°C) are enhanced due to rigid cyclohexyl moieties .

Data Contradictions and Analysis

Q. Why do kinetic studies on cycloalkyl phenyl ketones show non-linear reactivity trends with ring size?

Cyclopropyl phenyl ketone (rate = 0.12) reacts slower than cyclopentyl (0.36) despite smaller ring size, likely due to increased angle strain destabilizing the tetrahedral intermediate. Cyclohexyl (rate = 0.25) shows intermediate reactivity due to chair conformation stability . Contradictions arise from competing steric and electronic effects, necessitating DFT calculations for deeper mechanistic insights.

Methodological Recommendations

- Crystallography : Use SHELXL for high-resolution refinement, especially for twinned macromolecular data .

- Kinetic modeling : Employ Eyring plots to correlate reaction rates with activation parameters (ΔH‡, ΔS‡) .

- Polymer characterization : Combine DSC (for Tg) and broadband dielectric spectroscopy (for ε) to assess material performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.